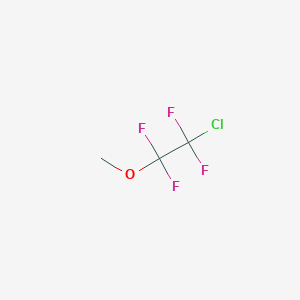
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- is a chemical compound with the molecular formula C2HClF4O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and methoxy groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- typically involves the halogenation of ethane derivatives. One common method is the reaction of ethane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The methoxy group is introduced through a subsequent reaction with methanol in the presence of a base, such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the gases. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified through distillation and other separation techniques to obtain high-purity Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy-.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as acetone or dimethyl sulfoxide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution Reactions: Products include various halogenated derivatives and ethers.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Products include simpler hydrocarbons and partially dehalogenated compounds.
Scientific Research Applications
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- has several scientific research applications:
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use as an anesthetic or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving halogen bonding, nucleophilic substitution, and radical formation.
Comparison with Similar Compounds
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- can be compared with other halogenated ethers, such as:
1-Chloro-1,1,2,2-tetrafluoroethane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains additional fluorine atoms and an ether linkage, resulting in distinct chemical properties.
1-Chloro-1,2,2,2-tetrafluoroethane: Used as a refrigerant and in fire suppression systems, differing in its industrial applications.
Properties
CAS No. |
404582-64-5 |
|---|---|
Molecular Formula |
C3H3ClF4O |
Molecular Weight |
166.50 g/mol |
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoro-2-methoxyethane |
InChI |
InChI=1S/C3H3ClF4O/c1-9-3(7,8)2(4,5)6/h1H3 |
InChI Key |
CWJURWOMTKPPDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
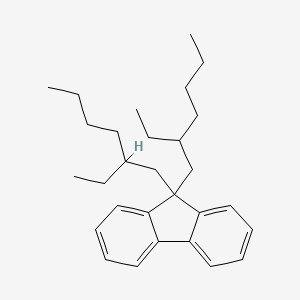
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
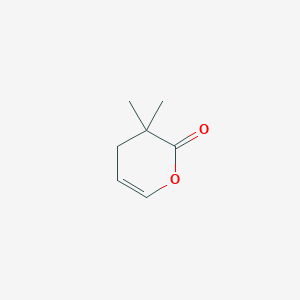

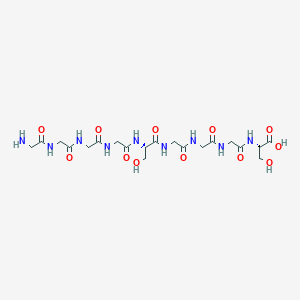
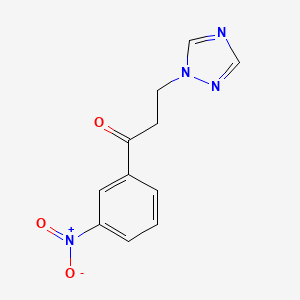
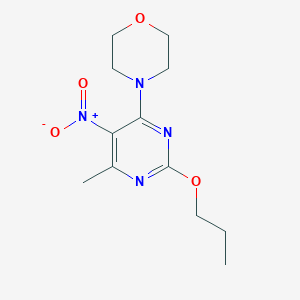
oxophosphanium](/img/structure/B14257939.png)
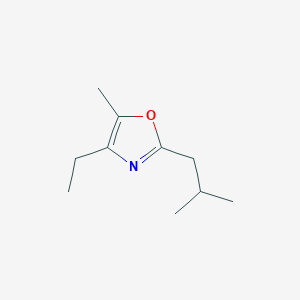
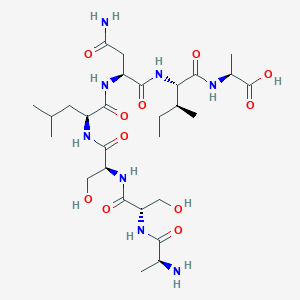
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
